rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
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Overview
Description
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5210,2,6]decane hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methyl and azatricyclo moieties. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane
Uniqueness
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications compared to similar compounds.
Properties
IUPAC Name |
(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-10-6-11-5-9(10)7-2-3-8(10)4-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVUMBWKEOYHMB-XXEQPJGYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1C3CCC2C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1[C@H]3CC[C@@H]2C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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